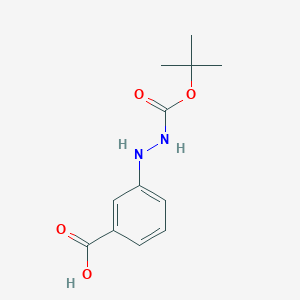

3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid

Overview

Description

“3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid” is a chemical compound with the CAS Number: 156899-02-4. It has a molecular weight of 252.27 and its molecular formula is C12H16N2O4 .

Molecular Structure Analysis

The InChI Code of the compound is1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-6-4-5-8(7-9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound has a high GI absorption and is not BBB permeant . It is not a P-gp substrate but is an inhibitor of CYP1A2 .Scientific Research Applications

Synthesis and Chemical Applications

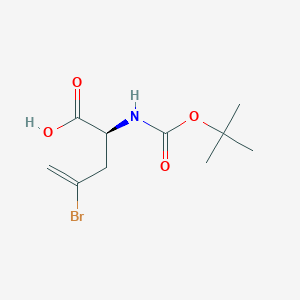

- Terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids, which are intermediates for modified peptides and biologically active heterocyclic derivatives, were synthesized using an electrophilic amination methodology. This process utilizes N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent. The methodology has been applied to convert amino acid derivatives like amino esters and amino alcohols into β-Boc-hydrazino derivatives (Baburaj & Thambidurai, 2012).

- A study on 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, a stable red solid, revealed its crystallographic and magnetic properties. The solid forms chains of nitroxide to aryl CH contacts and shows antiferromagnetic behavior at lower temperatures, indicating potential use in materials science and magnetic studies (Baskett & Lahti, 2005).

- Novel chromogenic esters of ortho‐Phenylazonaphthols, exhibiting hydroxyazo–hydrazone tautomerism, were prepared. These esters, including the photo-labile benzoic acid esters and acid-labile tert-butoxycarbonyl esters of Sudan I and Sudan Red B, are locked in an exclusive azo configuration. They offer potential applications in marking, labeling goods, optical data storage, and sensing due to their unique spectral properties and conversion kinetics (Kocher, Weder, & Smith, 2003).

Applications in Polymer and Material Sciences

- The synthesis of various N-tert-butoxycarbonyl(Boc)-protected-N-substituted hydrazines was achieved. These protected hydrazines, when used in SNAr substitutions, lead to products that are precursors for N-1-substituted aza-benzothiopyranoindazoles, anthrapyrazoles, and aza-anthrapyrazoles. This demonstrates the compound's utility in synthesizing heterocyclic compounds and polymers (Oliva et al., 2000).

- A study into molecular structure, vibrational, UV, NMR, HOMO-LUMO, MEP, NLO, and NBO analysis of 3,5 di tert butyl 4 hydroxy benzoic acid highlights its significance in understanding the molecular interactions and properties that are crucial for material sciences and drug design (Mathammal et al., 2016).

Catalysis and Reaction Mechanisms

- The commercially available heteropoly acid H3PW12O40 demonstrated efficiency as a catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate, highlighting its potential as an environmentally benign catalyst in organic synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Safety and Hazards

The compound has been classified with the signal word “Warning”. Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it is challenging to describe its mode of action. Given its structural features, it is plausible that the compound could interact with various enzymes or receptors in the body, potentially altering their function .

Pharmacokinetics

Therefore, its bioavailability, half-life, metabolism, and excretion rates remain unknown .

Result of Action

The molecular and cellular effects of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid’s action are currently unknown due to the lack of research on this compound .

Action Environment

Like many other compounds, factors such as temperature, ph, and the presence of other molecules could potentially affect its stability and activity .

properties

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-6-4-5-8(7-9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALBKMGURMIQOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617127 | |

| Record name | 3-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid | |

CAS RN |

156899-02-4 | |

| Record name | 3-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)